molecular formula C12H16BrN B13180039 3-(2-Bromophenyl)-4-ethylpyrrolidine

3-(2-Bromophenyl)-4-ethylpyrrolidine

Cat. No.: B13180039
M. Wt: 254.17 g/mol
InChI Key: DXLUSFKAIDCGDP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-4-ethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-4-ethylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-4-ethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-ethylpyrrolidine
  • 3-(2-Fluorophenyl)-4-ethylpyrrolidine
  • 3-(2-Iodophenyl)-4-ethylpyrrolidine

Uniqueness

3-(2-Bromophenyl)-4-ethylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-(2-bromophenyl)-4-ethylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3

InChI Key

DXLUSFKAIDCGDP-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

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